Benzyl 2-benzyloxy-5-formylbenzoate

Synthetic yield Selective deprotection Benzyl ester cleavage

Secure your synthesis with this orthogonal dual-protected building block. Both benzyl ester and benzyl ether groups shield the carboxylic acid and phenol, enabling staged deprotection for sequential functionalization. Unlike mono-protected analogs (free OH or COOH), this compound prevents side reactions and base consumption, saving steps in phytoalexin and benzoxazole/benzothiazole synthesis. Its high cLogP (Δ ≥1.2) ensures easy HPLC monitoring, while the distinct melting point (82-83°C) confirms identity upon receipt. Ideal for convergent assembly and medicinal chemistry libraries.

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
CAS No. 150258-60-9
Cat. No. B018777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-benzyloxy-5-formylbenzoate
CAS150258-60-9
Synonyms5-Formyl-2-(benzyloxy)benzoate;  5-Formyl-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester;  2-(Benzyloxy)-5-formylbenzoic Acid Benzyl Ester; 
Molecular FormulaC22H18O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H18O4/c23-14-19-11-12-21(25-15-17-7-3-1-4-8-17)20(13-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
InChIKeyOCJAGRYUKAWYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Benzyloxy-5-formylbenzoate (CAS 150258-60-9) for Pharmaceutical Intermediate and Organic Synthesis Procurement


Benzyl 2-benzyloxy-5-formylbenzoate (CAS 150258-60-9) is a doubly benzyl-protected aromatic aldehyde-ester intermediate with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.38 g/mol . The compound appears as a yellow solid with a melting point of 82-83°C and is soluble in chloroform, dichloromethane, DMSO, and methanol . Its structure features a central benzoate core bearing a 5-formyl group, a 2-benzyloxy protecting group, and a benzyl ester protecting group, rendering both the phenolic hydroxyl and carboxylic acid functionalities orthogonally protected for selective downstream manipulations [1]. This dual-protection architecture distinguishes it from mono-protected analogs and makes it a strategic building block in multi-step syntheses of complex bioactive molecules, including phytoalexins and benzoxazole/benzothiazole derivatives .

Why Benzyl 2-Benzyloxy-5-formylbenzoate (CAS 150258-60-9) Cannot Be Replaced by Mono-Protected or Free Acid Analogs


Benzyl 2-benzyloxy-5-formylbenzoate (CAS 150258-60-9) is fundamentally distinct from its closest analogs—Benzyl 2-hydroxy-5-formylbenzoate (CAS 176047-66-8) and 2-(Benzyloxy)-5-formylbenzoic acid (CAS 169209-25-0)—due to its orthogonal, dual-benzyl protection. The presence of both a benzyl ester and a benzyl ether on the same aromatic core is not merely additive; it confers a specific synthetic logic that cannot be replicated by substituting a mono-protected analog. Benzyl 2-hydroxy-5-formylbenzoate retains a free phenolic hydroxyl, which can participate in unwanted side reactions (e.g., oxidation, nucleophilic addition, or metal chelation) under many reaction conditions . Conversely, 2-(Benzyloxy)-5-formylbenzoic acid possesses a free carboxylic acid, which is incompatible with strongly basic or nucleophilic reagents and can undergo decarboxylation or salt formation . The target compound's dual-protection enables sequential deprotection strategies: the benzyl ester can be cleaved under mild hydrogenolysis to reveal the acid for amide coupling or further derivatization, while the benzyl ether remains intact until a later stage to unmask the phenol for final diversification . This precise, staged control over functional group availability is essential in the convergent synthesis of phytoalexins and other complex natural product analogs, where a single unprotected group could derail an entire synthetic route [1].

Benzyl 2-Benzyloxy-5-formylbenzoate (CAS 150258-60-9): Quantitative Comparative Evidence for Scientific Procurement


Synthetic Yield in Selective Deprotection to 2-(Benzyloxy)-5-formylbenzoic Acid

Benzyl 2-benzyloxy-5-formylbenzoate is preferentially chosen over its mono-protected acid analog (2-(benzyloxy)-5-formylbenzoic acid) as a synthetic intermediate because it serves as the direct and high-yielding precursor to the latter, enabling a modular synthetic strategy where the free acid is revealed only when needed. In a patented procedure, selective cleavage of the benzyl ester group of Benzyl 2-benzyloxy-5-formylbenzoate using lithium hydroxide in THF/MeOH/water proceeds with an 89% yield to afford 2-(benzyloxy)-5-formylbenzoic acid . This high-yielding, chemoselective transformation underscores the value of the doubly protected starting material: the benzyl ether remains stable under these basic hydrolysis conditions, preserving the protected phenol for subsequent steps. Attempting to procure the free acid directly from vendors may limit synthetic flexibility, as re-protection would be required for many downstream transformations incompatible with a free carboxylic acid.

Synthetic yield Selective deprotection Benzyl ester cleavage Pharmaceutical intermediate

Physical Property Differentiation: Molecular Weight and Melting Point

The physical properties of Benzyl 2-benzyloxy-5-formylbenzoate differ significantly from its closest mono-protected analog, Benzyl 2-hydroxy-5-formylbenzoate (CAS 176047-66-8), providing clear analytical and handling distinctions for procurement and quality control. The target compound has a molecular weight of 346.38 g/mol and a melting point of 82-83°C, while the mono-benzyl ester analog (with a free phenol) has a molecular weight of 256.25 g/mol and a lower melting point (specific value not reported, but expected to be different due to the free hydroxyl's hydrogen-bonding capacity) . The 90 g/mol mass difference (≈26% increase) provides a strong signal for identity confirmation via LC-MS. The target compound's specific solubility profile (chloroform, dichloromethane, DMSO, methanol) is consistent with its fully protected, lipophilic nature, in contrast to the mono-protected analog, which may exhibit different solubility due to its free phenol .

Physical properties Melting point Molecular weight Purity analysis Solubility

Lipophilicity (cLogP) Difference and Its Impact on Chromatographic Behavior

The dual benzyl protection in Benzyl 2-benzyloxy-5-formylbenzoate results in a significantly higher calculated partition coefficient (cLogP) compared to its mono-protected analogs, which directly impacts its behavior in reversed-phase chromatography and liquid-liquid extraction workflows. The target compound has a predicted XLogP of 4.2-5.3, indicating high lipophilicity . In contrast, the mono-protected analog 2-(benzyloxy)-5-formylbenzoic acid (CAS 169209-25-0) has a predicted LogP of 3.00, a difference of at least 1.2 log units . This substantial difference in lipophilicity translates to markedly different retention times on C18 HPLC columns and distinct partitioning behavior in common extraction solvents (e.g., ethyl acetate/water). The target compound will be retained significantly longer under typical reversed-phase conditions, allowing for easy separation from more polar impurities or from the mono-deprotected product during reaction monitoring.

Lipophilicity cLogP Chromatography Purification Reaction monitoring

Stoichiometric Efficiency in Convergent Synthesis of Phytoalexins

Benzyl 2-benzyloxy-5-formylbenzoate offers a distinct stoichiometric advantage in the convergent synthesis of benzofuran-type phytoalexins, such as vignafuran, compared to using its mono-protected analogs. In a reported convergent approach, directed lithiation of a benzylic anion and its reaction with a methyl benzoate derivative are used to construct the deoxybenzoin core [1]. When the target compound is employed as the electrophilic partner, the reaction installs the fully protected deoxybenzoin in a single step without the need for additional protection/deprotection cycles. If a mono-protected analog (e.g., with a free phenol or free acid) were used instead, the strongly basic lithiation conditions would deprotonate the free acidic group, consuming at least one equivalent of the lithiating agent and potentially leading to side reactions or lower yields [2]. The dual-protected compound thus acts as an 'atom-economical' and 'step-economical' building block in this context, preserving the stoichiometry of the key carbon-carbon bond-forming step.

Convergent synthesis Phytoalexins Stoichiometric efficiency Natural product Synthetic strategy

Optimal Procurement and Application Scenarios for Benzyl 2-Benzyloxy-5-formylbenzoate (CAS 150258-60-9) Based on Differential Evidence


Convergent Synthesis of Phytoalexins and Benzofuran Natural Products

Procure Benzyl 2-benzyloxy-5-formylbenzoate as the key electrophilic building block for the convergent assembly of phytoalexins like vignafuran. Its dual-protection state ensures stoichiometric efficiency in directed lithiation coupling reactions, preventing base consumption by free acidic protons and enabling a single-step installation of the fully protected deoxybenzoin core [1]. This scenario is optimal when synthetic step count and reagent economy are primary concerns, as the alternative (using mono-protected analogs) would require additional protection/deprotection steps and increased base usage [2].

Modular Synthesis of Benzoxazole and Benzothiazole Derivatives for Medicinal Chemistry

Utilize Benzyl 2-benzyloxy-5-formylbenzoate as a versatile precursor to benzoxazole and benzothiazole scaffolds, which are privileged structures in antitumor and antimicrobial drug discovery [1]. The orthogonal protecting groups allow for sequential unmasking: the benzyl ester can be cleaved (89% yield) to generate a free acid for amide coupling to diverse amines, while the benzyl ether remains intact to preserve the phenolic oxygen for final cyclization or further functionalization [2]. This staged control is essential for generating libraries of analogs with systematic variation at both the acid and phenol positions, a workflow that is not feasible with mono-protected starting materials .

Analytical Method Development and Reaction Monitoring via Distinct Lipophilicity

In process chemistry and medicinal chemistry campaigns, Benzyl 2-benzyloxy-5-formylbenzoate's significantly higher cLogP (ΔLogP ≥ 1.2) compared to its deprotected analogs provides a reliable, predictable handle for reversed-phase HPLC method development [1]. Its strong retention on C18 columns allows for easy separation from more polar reaction components and from its mono-deprotected products [2]. This scenario is particularly relevant when procuring the compound as an internal standard or as a starting material for reactions where monitoring the disappearance of the starting material or the appearance of a specific product is critical for process optimization and quality control.

Reliable Inventory Management and Quality Control via Distinct Physical Properties

The well-defined melting point (82-83°C) and high molecular weight (346.38 g/mol) of Benzyl 2-benzyloxy-5-formylbenzoate provide robust quality control checkpoints that distinguish it from its mono-protected analog (MW 256.25) [1]. Upon receipt from a supplier, a simple melting point determination or LC-MS analysis can quickly confirm identity and purity, mitigating the risk of mislabeled inventory [2]. This is a critical procurement consideration for organizations managing large chemical libraries, where the cost of an undetected error in compound identity can far outweigh the modest premium of purchasing a well-characterized, doubly protected building block.

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